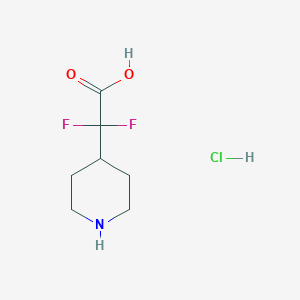

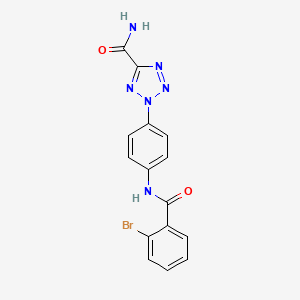

![molecular formula C14H9F2N3O2S B2713329 N-(2,5-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-00-4](/img/structure/B2713329.png)

N-(2,5-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds that contain a thiazole ring fused to a pyrimidine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms, while the thiazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolopyrimidine core, which is a fused ring system containing a thiazole ring and a pyrimidine ring . The compound also contains a carboxamide group attached to the pyrimidine ring and a difluorophenyl group attached to the nitrogen atom of the thiazole ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the carboxamide group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the carboxamide group could increase its polarity, and the aromatic rings could contribute to its stability and rigidity .Aplicaciones Científicas De Investigación

Green Synthesis of Heterocycles

This compound is used in the green synthesis of pyrimidine heterocycles that contain a 1,3,4-thiadiazole ring moiety. This process is carried out using microwave-assisted multi-component reactions .

Antimicrobial Activity

The compound has shown excellent in vitro antimicrobial activity against various bacterial strains. This makes it a potential candidate for the development of new antimicrobial drugs .

Antiviral Activity

In addition to its antimicrobial properties, the compound has also demonstrated antiviral activity. It has shown significant inhibition of certain viruses, making it a potential antiviral agent .

Biological Studies

The compound has been used in in vitro and in silico biological studies. These studies aim to understand the compound’s mode of action and its potential therapeutic applications .

Synthesis of Bioactive Compounds

The compound is used in the synthesis of various bioactive compounds. These compounds have a wide range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .

Development of New Drugs

The compound’s unique structure and biological activity make it a key substrate in the development of new drugs. It has been used to develop molecules with improved biological activity .

Cytotoxic Studies

The compound has been used in cytotoxic studies. Certain derivatives of the compound have shown excellent activity in various cell lines .

Environmental Benignness

The synthesis process of this compound has several advantages, including good yields, ease of operation, environmental benignness, relatively short reaction times, and the possibility to use a wide range of substrates .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Thiazolo[3,2-a]pyrimidine derivatives are known to interact with their targets through various mechanisms, potentially involving nucleophilic attack .

Biochemical Pathways

Given the compound’s structural similarity to purine, it may interact with biochemical pathways involving purine metabolites .

Pharmacokinetics

It is known that a moderate level of lipophilicity is advantageous for inhibition compared to other substituted derivatives .

Result of Action

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities , suggesting that the compound may have similar effects.

Action Environment

It is known that various factors can affect the course of the dimroth rearrangement in heterocyclic systems, which may be relevant to the compound’s synthesis .

Propiedades

IUPAC Name |

N-(2,5-difluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-4-8(15)2-3-10(11)16/h2-6H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMMZRXXEABLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2713249.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide](/img/structure/B2713257.png)

![N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713262.png)

![ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2713264.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713265.png)